molecular formula C7H18Cl2N2 B1387025 (1-Methylpiperidin-4-yl)methanamine dihydrochloride CAS No. 1187582-53-1

(1-Methylpiperidin-4-yl)methanamine dihydrochloride

Cat. No. B1387025
CAS RN: 1187582-53-1
M. Wt: 201.13 g/mol
InChI Key: QJOPPLGHTCLBJO-UHFFFAOYSA-N
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Description

“(1-Methylpiperidin-4-yl)methanamine dihydrochloride” is a unique chemical compound with the empirical formula C7H16N2 · 2HCl . It has a molecular weight of 201.14 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(1-Methylpiperidin-4-yl)methanamine dihydrochloride” can be represented by the SMILES string Cl.Cl.CN1CCC(CN)CC1 . The InChI representation is 1S/C7H16N2.2ClH/c1-9-4-2-7(6-8)3-5-9;;/h7H,2-6,8H2,1H3;2*1H .


Physical And Chemical Properties Analysis

“(1-Methylpiperidin-4-yl)methanamine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, the compound’s interaction with pollutants could be studied to develop new methods for contaminant removal or degradation in water treatment facilities.

Each application area leverages the unique chemical structure of “(1-Methylpiperidin-4-yl)methanamine dihydrochloride” to explore different scientific questions and develop innovative solutions across various fields of research. The dual hydrochloride component, in particular, offers versatility in chemical reactions, making it a compound of interest for multiple research applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth (P301+P312+P330) .

properties

IUPAC Name

(1-methylpiperidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-4-2-7(6-8)3-5-9;;/h7H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOPPLGHTCLBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657378
Record name 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpiperidin-4-yl)methanamine dihydrochloride

CAS RN

1187582-53-1
Record name 1-(1-Methylpiperidin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-1-methylpiperidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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